molecular formula C16H17NO2 B12603168 N-(2,6-Dimethylphenyl)-N-hydroxy-2-phenylacetamide CAS No. 918107-09-2

N-(2,6-Dimethylphenyl)-N-hydroxy-2-phenylacetamide

Cat. No.: B12603168
CAS No.: 918107-09-2
M. Wt: 255.31 g/mol
InChI Key: SYTOAKGRZNCSLI-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-hydroxy-2-phenylacetamide is an acetamide derivative featuring a 2,6-dimethylphenyl group attached to the nitrogen atom and a phenylacetyl moiety substituted with a hydroxylamine group. For instance, N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide (a closely related compound) is synthesized using diphenylacetic acid, 2,6-dimethylaniline, and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in dichloromethane .

Structurally, the 2,6-dimethylphenyl group introduces steric hindrance, which may affect molecular conformation and intermolecular interactions. Crystallographic studies of similar compounds reveal dihedral angles between aromatic rings (e.g., 82.59° in N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide) that dictate packing efficiency and stability . Applications of such acetamides span pharmaceuticals (e.g., antimycobacterial agents) and agrochemicals (e.g., herbicides), as inferred from structurally related derivatives .

Properties

CAS No.

918107-09-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-hydroxy-2-phenylacetamide

InChI

InChI=1S/C16H17NO2/c1-12-7-6-8-13(2)16(12)17(19)15(18)11-14-9-4-3-5-10-14/h3-10,19H,11H2,1-2H3

InChI Key

SYTOAKGRZNCSLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxy-2-phenylacetamide typically involves the reaction of 2,6-dimethylaniline with phenylacetyl chloride in the presence of a base such as pyr

Biological Activity

N-(2,6-Dimethylphenyl)-N-hydroxy-2-phenylacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. With the molecular formula C16H19N1O2C_{16}H_{19}N_{1}O_{2}, this compound features a hydroxylamine functional group attached to a phenylacetamide structure, which contributes to its unique properties and potential therapeutic applications. This article explores the biological activities associated with this compound, including its anti-inflammatory, analgesic, and anticancer properties.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. These properties are essential for the development of pain relief medications. In vitro studies have shown that compounds with similar structures often interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

Anticancer Activity

Several studies suggest that this compound may possess anticancer properties. Similar compounds have been shown to exhibit activity against various cancer cell lines. For instance, in vitro assays have indicated that this compound can inhibit the proliferation of cancer cells in a dose-dependent manner.

Cell Line IC50 (µM) Reference
HEPG25.1
MCF73.8
SW11164.5

These results indicate that the compound may be effective against liver and breast cancer cells.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the hydroxylamine group plays a crucial role in its interaction with biological targets, including enzymes involved in inflammation and cell proliferation.

Case Studies

A recent study evaluated the compound's efficacy against various cancer cell lines using a series of assays:

  • Study on HEPG2 Cells : The compound was found to induce apoptosis in liver cancer cells through the activation of caspase pathways.
  • MCF7 Cell Line Analysis : The compound demonstrated significant cytotoxicity, leading to cell cycle arrest at the G0/G1 phase.
  • SW1116 Cell Line Study : The compound reduced cell viability significantly compared to control groups.

Comparative Analysis with Similar Compounds

To understand how structural variations affect biological activity, a comparison with similar compounds is insightful:

Compound Name Structure Characteristics Unique Features
N-(4-Methylphenyl)-N-hydroxyacetamideMethyl group on para positionDifferent substitution pattern affects activity
N-(2-Methoxyphenyl)-N-hydroxyacetamideMethoxy group instead of methylExhibits different solubility and reactivity
N-(3-Chlorophenyl)-N-hydroxyacetamideChlorine substituentPotentially increased reactivity due to electronegativity

These comparisons highlight how modifications in substituents can influence pharmacological profiles.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural features of N-(2,6-Dimethylphenyl)-N-hydroxy-2-phenylacetamide with analogous compounds:

Compound Name Substituents on N-Atom Acetamide Backbone Notable Functional Groups Reference
This compound 2,6-Dimethylphenyl Phenylacetyl N-hydroxy Target
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide 2,6-Dimethylphenyl Diphenylacetyl None
2,2-Diphenylacetamide Phenyl Diphenylacetyl None
Alachlor 2,6-Diethylphenyl, methoxymethyl Chloroacetyl Chlorine, methoxy
Metalaxyl 2,6-Dimethylphenyl, methoxyacetyl Methoxyacetyl Methoxy

Key Observations :

  • Chloro vs. Methyl Substitution : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-methoxymethylacetamide) demonstrates that halogenation increases herbicidal activity, whereas methyl groups may favor pharmaceutical applications .
Crystallographic and Conformational Differences

Crystallographic data highlight how substituents affect molecular geometry:

Compound Name Dihedral Angle Between Aromatic Rings (°) Intermolecular Interactions Reference
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide 82.59 (C1–C6 & C8–C13 rings) N–H···O H-bonds; C–H···π interactions
2,2-Diphenylacetamide 84.6–85.0 N–H···O H-bonds (R22(8) motif)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 79.7 (dichlorophenyl & thiazol rings) N–H···N H-bonds; π-stacking

Key Observations :

  • The dihedral angles in acetamide derivatives (82–85°) suggest a conserved twisted conformation, which may limit π-π stacking but favor hydrogen bonding .
  • The N-hydroxy group in the target compound could introduce additional hydrogen bonds (e.g., O–H···O/N), improving crystallinity or solubility compared to non-hydroxylated analogs.

Key Observations :

  • EDC·HCl is a common coupling agent for acetamide synthesis, enabling mild reaction conditions (273 K) .
  • The absence of hydroxylamine in the evidence suggests that the target compound may require specialized reagents (e.g., hydroxylamine derivatives) for N-hydroxy functionalization.

Key Observations :

  • Pharmaceutical analogs (e.g., 2,2-diphenylacetamide) indicate that acetamide derivatives are versatile scaffolds for drug development .

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